
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine
Übersicht
Beschreibung
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine is a complex heterocyclic compound that features a pyrazole ring, a triazine ring, and a hydrazine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine typically involves the condensation of 3,5-dimethylpyrazole with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process would include the preparation of intermediates, purification steps, and final condensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The triazine ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The compound may also interact with nucleic acids, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl derivatives: These compounds share the pyrazole ring and exhibit similar biological activities.
Hydrazine-coupled pyrazoles: Known for their antimalarial and antileishmanial activities.
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine is unique due to its combination of a pyrazole ring, a triazine ring, and a hydrazine group, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biologische Aktivität
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine is a member of the triazine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as pharmacology and agrochemistry.
- Molecular Formula : C₁₅H₁₈N₈
- Molecular Weight : 310.36 g/mol
- CAS Number : 1158287-77-4
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The general synthetic route includes the formation of the pyrazole ring followed by hydrazination and substitution reactions to introduce the triazine moiety.
Antimicrobial Activity
Research has demonstrated that derivatives of triazine compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures to This compound possess effective antifungal and antibacterial activities.
Compound | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
Compound A | Antifungal (Candida albicans) | ≤ 25 | |
Compound B | Antibacterial (Staphylococcus aureus) | 50 |
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies involving similar pyrazole and triazine derivatives have shown inhibition of cancer cell proliferation. For instance, certain compounds have been reported to inhibit key enzymes involved in cancer progression.
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that it can bind effectively to enzyme active sites, inhibiting their function.
Case Study 1: Antifungal Activity
A study evaluated the antifungal efficacy of several triazine derivatives against strains of Candida. The results indicated that compounds similar to This compound showed higher activity than standard antifungals like fluconazole.
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines revealed that certain derivatives exhibited significant cytotoxic effects. The mechanism was linked to the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine, and how can purity be ensured?
- Methodology :
- Solvent-free synthesis : Adapt methods from triazine derivatives, such as solvent-free interactions between nitriles and guanidine analogs .
- One-pot synthesis : Utilize cotrimerization of aromatic nitriles with hydrazine derivatives under controlled pH (e.g., 9–11) to minimize by-products .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) yield >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.3% theoretical) .
Q. How can structural characterization be performed to confirm the triazine-pyrazole core?
- Methodology :
- NMR spectroscopy : Use NMR (DMSO-d6, 400 MHz) to identify pyrazole protons (δ 2.2–2.5 ppm for methyl groups) and triazine NH signals (δ 8.1–8.3 ppm). NMR confirms aromatic carbons (δ 150–160 ppm for triazine) .
- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks (e.g., m/z 368.2 for CHN) .
Q. What analytical methods are suitable for assessing purity and stability under varying conditions?
- Methodology :
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Thermal analysis : TGA/DSC (10°C/min, N atmosphere) to identify decomposition points (>200°C typical for triazines) .
Advanced Research Questions
Q. How can 3D-QSAR models be developed to predict the compound’s antileukemic activity?
- Methodology :
- Data collection : Assay IC values against leukemia cell lines (e.g., K562) .
- Descriptor generation : Use MOE or Schrödinger to compute electrostatic, steric, and hydrophobic fields.
- Model validation : Apply partial least squares (PLS) regression with cross-validation (q > 0.6) and external test sets (R > 0.7) .
Q. What mechanistic insights explain the compound’s reactivity in hydrazine-mediated cyclization?
- Methodology :
- Kinetic studies : Monitor reaction progress via in situ IR (disappearance of nitrile peaks at ~2200 cm) .
- DFT calculations : Optimize transition states (B3LYP/6-31G*) to identify rate-limiting steps (e.g., nucleophilic attack by hydrazine) .
Q. How does the compound’s environmental fate compare to structurally similar triazines?
- Methodology :
- Hydrolysis studies : Expose to pH 5–9 buffers (25°C, 7 days); quantify degradation products via LC-MS/MS .
- Soil adsorption : Batch experiments with OECD Guideline 106; calculate K using Freundlich isotherms .
Q. What in vitro assays are suitable for evaluating dual inhibitory effects (e.g., kinase and HDAC inhibition)?
- Methodology :
- Kinase inhibition : Use ADP-Glo™ assay (e.g., against CDK2/Cyclin E1) with staurosporine as control .
- HDAC inhibition : Fluorometric assay (BPS Bioscience Kit) with trichostatin A as reference .
Q. How can X-ray crystallography resolve ambiguities in the triazine-pyrazole conformation?
- Methodology :
- Crystal growth : Slow evaporation from DMF/EtOH (1:2) at 4°C .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 294 K; refine structures with SHELXL (R < 0.05) .
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-hydrazinyl-N-(4-methylphenyl)-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8/c1-9-4-6-12(7-5-9)17-13-18-14(21-16)20-15(19-13)23-11(3)8-10(2)22-23/h4-8H,16H2,1-3H3,(H2,17,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETZCPFPSUXJIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.